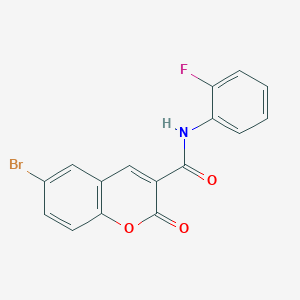
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide, also known as BFC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the inhibition of various cellular processes, including angiogenesis, inflammation, and cell proliferation. 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of several enzymes, including topoisomerase II and COX-2, which are involved in these cellular processes. Additionally, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, inflammation, and cell proliferation. 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has also been shown to induce apoptosis in cancer cells and protect against neuronal damage. Furthermore, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and high selectivity, making it a promising therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide for lab experiments is its relatively simple synthesis method, which allows for high yield and purity. Additionally, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to have low toxicity and high selectivity, making it a safe and effective therapeutic agent. However, one of the limitations of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide for lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain applications.
Direcciones Futuras
There are several future directions for 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide research, including the development of novel delivery methods to improve its solubility and efficacy. Additionally, further research is needed to explore the potential therapeutic applications of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide in other diseases and conditions, such as diabetes and cardiovascular disease. Furthermore, the mechanism of action of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide needs to be further elucidated to better understand its cellular and molecular targets. Overall, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown great potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Métodos De Síntesis
The synthesis of 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves the reaction between 6-bromo-2-hydroxychromone and 2-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is then treated with ammonium carbonate to yield 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide. The synthesis method is relatively simple and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory therapy, and neuroprotection. In cancer treatment, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In anti-inflammatory therapy, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neuroprotection, 6-bromo-N-(2-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has been shown to protect against neuronal damage and improve cognitive function.
Propiedades
IUPAC Name |
6-bromo-N-(2-fluorophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrFNO3/c17-10-5-6-14-9(7-10)8-11(16(21)22-14)15(20)19-13-4-2-1-3-12(13)18/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBAOUYMTLQWBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

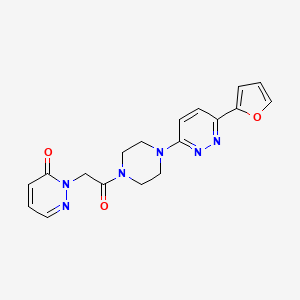

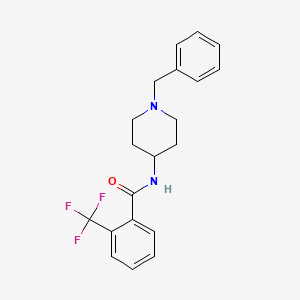
![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2660598.png)
![2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2660599.png)
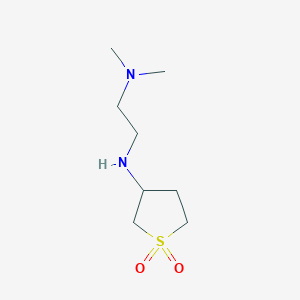
![3,6-Diamino-4-(4-methoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2660603.png)
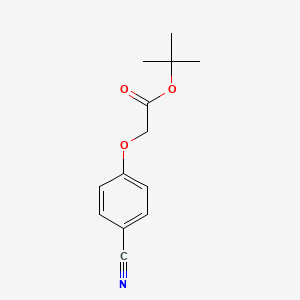
![4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane](/img/structure/B2660605.png)
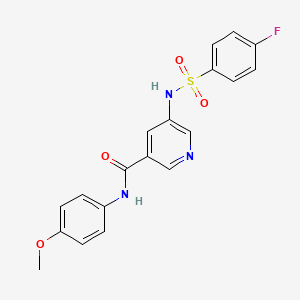
![N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-3-methoxybenzamide](/img/structure/B2660607.png)
![2-Benzyl-8-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2660609.png)
![methyl [(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetate](/img/structure/B2660610.png)
![6-(4-Ethylphenyl)-4-methyl-2-octyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)